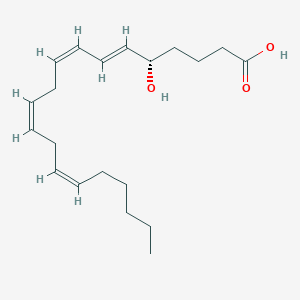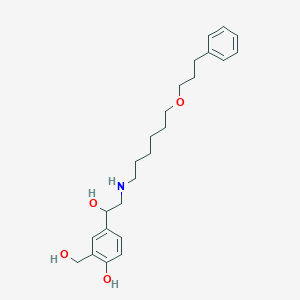
5(S)-Hete
Overview
Description
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid, commonly known as 5(S)-Hete, is a bioactive lipid derived from arachidonic acid through the action of 5-lipoxygenase. It is a member of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immune response, and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid typically involves the enzymatic conversion of arachidonic acid by 5-lipoxygenase. This enzyme catalyzes the oxygenation of arachidonic acid to form 5(S)-Hydroperoxy-6,8,11,14-eicosatetraenoic acid, which is subsequently reduced to 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid. The reaction conditions often include the presence of cofactors such as adenosine triphosphate and calcium ions to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid may involve biotechnological approaches, utilizing genetically engineered microorganisms or cell cultures that express 5-lipoxygenase. These methods allow for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-oxo-6,8,11,14-eicosatetraenoic acid.
Reduction: The hydroperoxy intermediate can be reduced to the hydroxy form.
Substitution: It can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed under mild conditions to achieve substitution reactions.
Major Products
5-oxo-6,8,11,14-eicosatetraenoic acid: Formed through oxidation.
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid derivatives: Formed through substitution reactions.
Scientific Research Applications
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: It plays a role in cell signaling and is involved in the regulation of immune responses.
Medicine: It is studied for its potential therapeutic effects in inflammatory diseases, asthma, and cancer.
Industry: It is used in the development of pharmaceuticals and as a biochemical reagent in research laboratories.
Mechanism of Action
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid exerts its effects through binding to specific receptors on cell membranes, such as the leukotriene B4 receptor. This binding activates intracellular signaling pathways, leading to the modulation of gene expression and the production of inflammatory mediators. The compound also interacts with various enzymes and proteins involved in the inflammatory response, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-oxo-6,8,11,14-eicosatetraenoic acid: An oxidized form of 5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid with similar biological activities.
12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid: Another eicosanoid with distinct but related functions.
15(S)-Hydroxy-5,8,11,13-eicosatetraenoic acid: A similar compound with different positional hydroxylation.
Uniqueness
5(S)-Hydroxy-6,8,11,14-eicosatetraenoic acid is unique due to its specific hydroxylation pattern and its role as a precursor to other bioactive lipids. Its ability to modulate immune responses and inflammation makes it a valuable compound in both basic research and therapeutic development.
Properties
CAS No. |
70608-72-9 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5S,6Z,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14-/t19-/m1/s1 |
InChI Key |
KGIJOOYOSFUGPC-GJIFHELSSA-N |
SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C/[C@H](CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O |
Appearance |
Assay:≥98%A solution in ethanol |
Key on ui other cas no. |
70608-72-9 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
5-HETE 5-hydroxy-6,8,11,14-eicosatetraenoic acid 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,E,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-(+-)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 5-hydroxy-6,8,11,14-eicosatetraenoic acid, R-(E,Z,Z,Z)-isomer 5-hydroxyeicosatetraenoic acid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)
